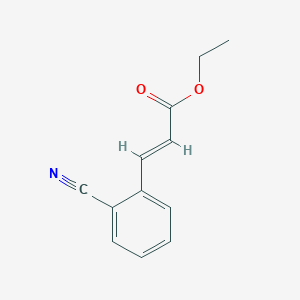

(E)-Ethyl 3-(2-cyanophenyl)acrylate

Descripción

(E)-Ethyl 3-(2-cyanophenyl)acrylate is an α,β-unsaturated ester featuring a cyano group at the ortho position of the phenyl ring. This compound is a member of the ethyl 3-aryl-2-cyanoacrylate family, which is widely utilized as a synthetic intermediate in organic chemistry. The (E)-configuration of the double bond is critical for its reactivity, particularly in cycloadditions and nucleophilic additions. Its synthesis typically involves Knoevenagel condensation between 2-cyanobenzaldehyde and ethyl cyanoacetate under basic conditions . The electron-withdrawing cyano group enhances the electrophilicity of the α,β-unsaturated system, making it a versatile building block for heterocyclic compounds, such as furan and pyridine derivatives .

Propiedades

IUPAC Name |

ethyl (E)-3-(2-cyanophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)8-7-10-5-3-4-6-11(10)9-13/h3-8H,2H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCIMTCOXPDDFV-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-(2-cyanophenyl)acrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 2-cyanobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in an organic solvent like ethanol or methanol .

Industrial Production Methods: On an industrial scale, the production of (E)-Ethyl 3-(2-cyanophenyl)acrylate follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability .

Análisis De Reacciones Químicas

Types of Reactions: (E)-Ethyl 3-(2-cyanophenyl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like sodium methoxide or sodium ethoxide are employed for nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Formation of 3-(2-cyanophenyl)acrylic acid.

Reduction: Formation of 3-(2-aminophenyl)acrylate.

Substitution: Formation of various substituted acrylates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(E)-Ethyl 3-(2-cyanophenyl)acrylate has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceutical compounds.

Mecanismo De Acción

The mechanism of action of (E)-Ethyl 3-(2-cyanophenyl)acrylate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the acrylate group can undergo polymerization. These interactions are crucial for its biological and industrial applications .

Comparación Con Compuestos Similares

Key Observations:

- Electrophilicity: The 2-cyano substituent induces greater electrophilicity compared to methoxy or thiophene groups, favoring Michael additions and cyclizations .

- Steric Effects: Ortho-substituted derivatives (e.g., –CN, –Br) may exhibit steric hindrance, impacting reaction yields. For example, (E)-ethyl 3-(2-cyanophenyl)acrylate shows <5% yield in palladium-catalyzed olefination due to competing electronic deactivation .

- Crystal Packing : Para-methoxy and thiophene derivatives exhibit planar conformations conducive to π-π interactions, whereas bulky groups like –CF₃ disrupt crystallinity .

Key Findings:

- Low Yields in Cross-Couplings: The 2-cyano derivative underperforms in palladium-catalyzed reactions compared to methoxy or halide-substituted analogs, likely due to electronic deactivation of the aryl ring .

- Superior Cyclization Performance: Despite this, the cyano group facilitates high yields in cyclizations (e.g., furan synthesis) via enhanced electrophilicity .

Physicochemical Properties

Actividad Biológica

(E)-Ethyl 3-(2-cyanophenyl)acrylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

(E)-Ethyl 3-(2-cyanophenyl)acrylate can be described by its molecular formula and has a molecular weight of approximately 201.23 g/mol. The compound features an ethyl ester functional group and a cyanophenyl moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 201.23 g/mol |

| IUPAC Name | (E)-Ethyl 3-(2-cyanophenyl)acrylate |

The biological activity of (E)-Ethyl 3-(2-cyanophenyl)acrylate is attributed to its ability to interact with various biomolecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways, impacting cell proliferation and apoptosis.

- Antioxidant Activity : The compound might exhibit antioxidant properties, reducing oxidative stress in cells.

Antimicrobial Activity

Research has indicated that (E)-Ethyl 3-(2-cyanophenyl)acrylate possesses antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Potential

In vitro studies have highlighted the anticancer potential of (E)-Ethyl 3-(2-cyanophenyl)acrylate. It has shown cytotoxic effects on cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

-

Antimicrobial Efficacy :

- Study Design : A series of tests were conducted using disk diffusion methods against common pathogens.

- Results : The compound exhibited significant inhibition zones compared to control groups, indicating strong antimicrobial activity.

-

Cytotoxicity Assays :

- Study Design : MTT assays were performed on various cancer cell lines.

- Results : The compound reduced cell viability significantly at concentrations above 10 µM, with IC50 values indicating potent activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.